molecular formula C31H53N2O4+ B1211495 [(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate CAS No. 135644-85-8

[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B1211495
CAS No.: 135644-85-8
M. Wt: 517.8 g/mol
InChI Key: DHYOZTTVCWLBTR-JHKQNVCFSA-N
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Description

ORG-9273 is a neuromuscular blocking agent that has been studied for its potential use in anesthesia. It is a steroidal non-depolarizing agent, meaning it blocks the transmission of nerve impulses to muscles without causing initial muscle contractions. This compound has shown promise due to its rapid onset and recovery times, making it a potential alternative to other neuromuscular blocking agents used in clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ORG-9273 involves multiple steps, starting with the preparation of the steroidal backboneThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods: In an industrial setting, the production of ORG-9273 would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: ORG-9273 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ORG-9273 has been extensively studied for its applications in various fields:

Mechanism of Action

ORG-9273 exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This prevents acetylcholine from binding to these receptors, thereby inhibiting the transmission of nerve impulses to muscles. The blockade is non-depolarizing, meaning it does not cause initial muscle contractions. The compound’s rapid onset and recovery times are attributed to its efficient binding and unbinding kinetics .

Comparison with Similar Compounds

Uniqueness of ORG-9273: ORG-9273 is unique due to its rapid onset and recovery times, making it a potential alternative to other neuromuscular blocking agents. Its pharmacokinetic profile allows for quick adjustments in anesthesia, reducing the risk of prolonged neuromuscular blockade .

Properties

CAS No.

135644-85-8

Molecular Formula

C31H53N2O4+

Molecular Weight

517.8 g/mol

IUPAC Name

[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C31H53N2O4/c1-21(34)37-29-27(33(4)14-6-5-7-15-33)19-25-23-9-8-22-18-28(35)26(32-12-16-36-17-13-32)20-31(22,3)24(23)10-11-30(25,29)2/h22-29,35H,5-20H2,1-4H3/q+1/t22-,23?,24?,25?,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

DHYOZTTVCWLBTR-JHKQNVCFSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](CC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCCC6)C

SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCCC6)C

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCCC6)C

Synonyms

Org 9273
Org-9273

Origin of Product

United States

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